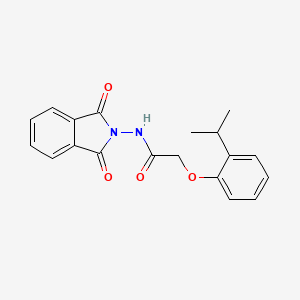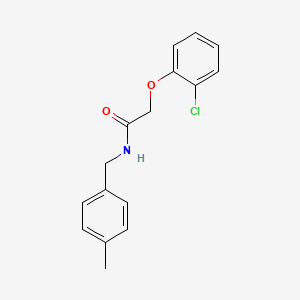
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide, also known as Compound A, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A exerts its effects through various mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of cell survival and proliferation. In neuronal cells, this compound A has been shown to activate the Nrf2/ARE pathway, which plays a key role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of signaling pathways, and the reduction of inflammation and oxidative stress. In cancer cells, this compound A has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, this compound A has been shown to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and analyze it.
Future Directions
There are several future directions for the study of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound A and to identify potential side effects and drug interactions.
Synthesis Methods
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A can be synthesized through a multi-step process that involves the reaction of 2-isopropylphenol with chloroacetyl chloride to form 2-(2-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with phthalic anhydride to form N-(2-isopropylphenoxy)phthalimide, which is further reacted with hydrazine hydrate to form this compound A.
Scientific Research Applications
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-isopropylphenoxy)acetamide A has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation, this compound A has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12(2)13-7-5-6-10-16(13)25-11-17(22)20-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDORZEWXTRIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)

![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)
![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)


